molecular formula C6H6F2N2 B2667842 3-(Difluoromethyl)pyridin-2-amine CAS No. 878804-93-4

3-(Difluoromethyl)pyridin-2-amine

Cat. No.: B2667842
CAS No.: 878804-93-4
M. Wt: 144.125
InChI Key: ANDIJFDISUBYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)pyridin-2-amine: is an organic compound with the molecular formula C6H6F2N2 It is a derivative of pyridine, where the pyridine ring is substituted with a difluoromethyl group at the third position and an amine group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Minisci-type radical chemistry , which is best applied to heteroaromatics like pyridine . This method involves the use of difluoromethylation reagents to introduce the difluoromethyl group under specific reaction conditions.

Industrial Production Methods: Industrial production of 3-(Difluoromethyl)pyridin-2-amine may involve the use of metal-based methods that can transfer the difluoromethyl group to the pyridine ring in both stoichiometric and catalytic modes . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluoromethyl and amine groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine derivatives, while substitution reactions can introduce new functional groups into the pyridine ring.

Scientific Research Applications

Chemistry: 3-(Difluoromethyl)pyridin-2-amine is used as a building block in organic synthesis.

Biology and Medicine: In the pharmaceutical industry, this compound is explored for its potential as a drug candidate. The presence of the difluoromethyl group can enhance the biological activity and metabolic stability of drug molecules .

Industry: The compound is also used in the agrochemical industry for the development of pesticides and herbicides. Its unique properties make it effective in protecting crops from pests and diseases .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)pyridin-2-amine depends on its specific application. In the context of pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The difluoromethyl group can influence the compound’s binding affinity and selectivity towards its targets, enhancing its overall efficacy.

Comparison with Similar Compounds

Uniqueness: 3-(Difluoromethyl)pyridin-2-amine is unique due to the specific positioning of the difluoromethyl and amine groups on the pyridine ring.

Properties

IUPAC Name

3-(difluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-5(8)4-2-1-3-10-6(4)9/h1-3,5H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDIJFDISUBYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.